molecular formula C7H7BrS B1281508 3-(3-Bromo-2-thienyl)-1-propene CAS No. 33892-67-0

3-(3-Bromo-2-thienyl)-1-propene

Cat. No.: B1281508
CAS No.: 33892-67-0
M. Wt: 203.1 g/mol
InChI Key: YSZKCBQLDLUYFV-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-thienyl)-1-propene is an organic compound that belongs to the class of thienyl derivatives It features a bromine atom attached to the thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-thienyl)-1-propene typically involves the bromination of 2-thiophene followed by a series of reactions to introduce the propene group. One common method involves the use of 3-bromothiophene as a starting material, which undergoes a series of reactions including acylation and subsequent reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes. For instance, the use of brominated thiophene derivatives in combination with various reagents and catalysts can facilitate large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-thienyl)-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and polythiophenes. These products have various applications in organic synthesis and materials science .

Scientific Research Applications

3-(3-Bromo-2-thienyl)-1-propene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-thienyl)-1-propene involves its interaction with various molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and participate in redox reactions due to the presence of the sulfur atom in the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a bromine atom and a propene group attached to the thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

3-bromo-2-prop-2-enylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-2-3-7-6(8)4-5-9-7/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZKCBQLDLUYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500593
Record name 3-Bromo-2-(prop-2-en-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33892-67-0
Record name 3-Bromo-2-(prop-2-en-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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